molecular formula C10H11N3 B12824358 8-Methylquinoline-3,4-diamine

8-Methylquinoline-3,4-diamine

Cat. No.: B12824358
M. Wt: 173.21 g/mol
InChI Key: HMLZHHKCBCTGQB-UHFFFAOYSA-N
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Description

8-Methylquinoline-3,4-diamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with methyl and diamine substituents, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinoline-3,4-diamine typically involves the reduction of nitro precursors. One common method is the reduction of 3-nitro-8-methylquinoline using stannous chloride dihydrate in ethanol . This reaction yields the desired diamine compound along with other by-products.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction processes using efficient catalysts and optimized reaction conditions. The use of stannous chloride or indium chloride as catalysts in a one-pot manner starting from nitro precursors is a notable approach .

Chemical Reactions Analysis

Types of Reactions

8-Methylquinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction of nitro groups to amines is a common reaction.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

8-Methylquinoline-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methylquinoline-3,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for coordination chemistry, forming complexes with metal ions . Additionally, its diamine groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and methyl substitution make it a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

8-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H11N3/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

HMLZHHKCBCTGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)N)N

Origin of Product

United States

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